Chlorpromazine sulfoxide (CPS) is a major metabolite of chlorpromazine, a first-generation antipsychotic medication used to treat schizophrenia and other psychotic disorders. The human body metabolizes chlorpromazine into various compounds, with CPS being one of the most significant []. Understanding the presence and behavior of metabolites like CPS is crucial for studying the pharmacokinetics and pharmacodynamics of the parent drug [].
Early research investigated CPS for potential therapeutic applications due to its structural similarity to chlorpromazine. However, studies revealed that CPS possesses weaker pharmacological activity compared to its parent compound. While it demonstrates some vasomotor and central nervous system (CNS) effects similar to chlorpromazine, its potency is significantly lower []. Notably, CPS exhibits negligible effects on dopamine receptor binding, which is central to the antipsychotic action of chlorpromazine []. These findings suggest that the sulfoxidation process significantly alters the pharmacological profile of the molecule.
Despite its lack of direct therapeutic potential, CPS remains relevant in scientific research for several reasons:
Chlorpromazine sulfoxide is a metabolite of chlorpromazine, a widely used antipsychotic medication belonging to the phenothiazine class. This compound, also known as chlorpromazine S-oxide, is formed through the sulfoxidation of chlorpromazine. The sulfoxide group introduces an oxygen atom bonded to the sulfur atom in the phenothiazine structure, altering its chemical properties and biological activity. Chlorpromazine sulfoxide is characterized by its stability under various conditions, including exposure to light and different chemical environments, which makes it a significant compound in pharmacology and toxicology studies .
Chlorpromazine sulfoxide exhibits distinct biological activities compared to its parent compound. As a metabolite, it may contribute to the pharmacological effects of chlorpromazine, including:
The synthesis of chlorpromazine sulfoxide can be achieved through several methods:
Chlorpromazine sulfoxide is primarily studied for its relevance in pharmacology and toxicology:
Chlorpromazine sulfoxide shares structural similarities with other compounds in the phenothiazine class. Here are some notable comparisons:
| Compound | Structure Similarity | Unique Features |
|---|---|---|
| Chlorpromazine | High | First-generation antipsychotic; parent compound |
| Thioridazine | Moderate | Similar antipsychotic effects; different side effect profile |
| Fluphenazine | Moderate | Long-acting antipsychotic; different pharmacokinetics |
| Perphenazine | Moderate | Broad spectrum of antipsychotic activity |
Chlorpromazine sulfoxide is unique due to its role as a metabolite that may influence both therapeutic outcomes and adverse effects associated with chlorpromazine therapy. Its stability and interaction profile distinguish it from other phenothiazine derivatives.
Chlorpromazine sulfoxide possesses the molecular formula C17H19ClN2OS with a molecular weight of 334.86 g/mol [5] [6]. The compound represents a phenothiazine derivative characterized by the presence of a sulfur-oxygen double bond (sulfoxide functionality) at position 5 of the phenothiazine ring system [1]. The International Union of Pure and Applied Chemistry name is 3-(2-chloro-5-oxido-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine [8].
The structural framework consists of a tricyclic phenothiazine core bearing a chlorine substituent at position 2 and a dimethylaminopropyl side chain at position 10 [1]. The distinguishing feature is the sulfoxide oxygen atom bonded to the sulfur atom, which differentiates this compound from the parent chlorpromazine molecule [6]. The Chemical Abstracts Service registry number is 969-99-3 [5] [6].
The compound exhibits the InChI key QEPPAOXKZOTMPM-UHFFFAOYSA-N and can be represented by the SMILES notation O=S1C=2C=CC=CC2N(C3=CC(Cl)=CC=C31)CCCN(C)C [8]. This structural configuration places chlorpromazine sulfoxide as a metabolically significant oxidation product of chlorpromazine [6].
Chlorpromazine sulfoxide demonstrates a melting point of 115°C [6]. The compound exhibits characteristic thermal behavior typical of phenothiazine sulfoxides, showing defined crystalline properties at room temperature [6]. The thermal transition occurs within a narrow temperature range, indicating the presence of a well-defined crystalline structure [6].
The predicted boiling point of chlorpromazine sulfoxide is 502.6±50.0°C [6]. This elevated boiling point reflects the substantial molecular weight and the presence of intermolecular interactions arising from the sulfoxide functionality [6]. The considerable thermal energy required for vaporization indicates strong molecular cohesion within the liquid phase [6].
Chlorpromazine sulfoxide exhibits a predicted density of 1.35±0.1 g/cm³ [6]. At ambient conditions, the compound exists as a solid with a characteristic off-white to brown coloration [6]. The physical form is described as a crystalline solid, demonstrating well-ordered molecular arrangements in the solid state [19] [26].
The ultraviolet-visible spectrum of chlorpromazine sulfoxide exhibits distinctive absorption characteristics that differentiate it from the parent chlorpromazine compound [15]. The compound displays absorption maxima at wavelengths including 343 nm, which suggests delocalization of the conjugation system resulting from sulfoxidation [15]. Additional absorption peaks are observed at 245 nm, 261 nm, 285 nm, 314 nm, and 361 nm [15].
The spectral shifts from the parent chlorpromazine spectrum, which shows absorption peaks at 285 nm, 314 nm, and 361 nm, clearly indicate the addition of an oxygen atom to the sulfur at position 5 [15]. These characteristic UV spectral changes serve as definitive evidence for sulfoxide formation and provide a reliable method for compound identification [18].
| Wavelength (nm) | Absorption Characteristics |
|---|---|
| 245 | Secondary absorption band |
| 261 | Intermediate absorption |
| 285 | Major absorption peak |
| 314 | Characteristic absorption |
| 343 | Primary diagnostic peak |
| 361 | Extended conjugation band |
Nuclear magnetic resonance spectroscopy provides detailed structural information for chlorpromazine sulfoxide [32]. The ¹H NMR spectrum demonstrates seven aromatic protons, consistent with the phenothiazine ring system bearing the sulfoxide functionality [15]. Significant chemical shift changes occur upon sulfoxidation, with aromatic protons and carbon-11 methylene protons shifting downfield by approximately 0.5 ppm relative to the parent chlorpromazine [18].
The ¹³C NMR spectrum exhibits characteristic changes at carbon positions 1, 4, 6, and 9, which are diagnostic for sulfoxide formation [18] [32]. The sulfoxidation process causes marked alterations in chemical shifts that allow for unambiguous identification of the compound [32]. These spectroscopic changes reflect the electron-withdrawing effect of the sulfoxide oxygen and the resulting modifications to the electronic environment of the phenothiazine ring system [18].
Mass spectrometry analysis of chlorpromazine sulfoxide reveals a molecular ion peak at m/z 334, corresponding to the molecular weight of 334.86 g/mol [15] [18]. The fragmentation pattern includes characteristic ions at m/z 318, representing the loss of oxygen (M-16), which is diagnostic for sulfoxide compounds [15].
Additional significant fragment ions include m/z 289, m/z 233, and m/z 86 [18]. The base peak in electron ionization conditions typically appears at m/z 318, corresponding to the deoxygenated molecular ion [18]. Under low collision energy conditions (10 eV), the molecular ion at m/z 334 shows 13.5% relative intensity, while the m/z 318 fragment demonstrates 100% relative intensity [18].
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Fragment Assignment |
|---|---|---|
| 334 | 13.5 | Molecular ion [M]⁺ |
| 318 | 100 | [M-O]⁺ (base peak) |
| 289 | 7.3 | Ring fragmentation |
| 233 | 18.1 | Side chain loss |
| 86 | 6.7 | Dimethylaminopropyl |
Chlorpromazine sulfoxide demonstrates variable solubility in organic solvents [6]. The compound shows sparingly soluble characteristics in chloroform and slightly soluble properties in methanol [6]. These solubility characteristics reflect the polar nature imparted by the sulfoxide functionality while maintaining compatibility with organic solvent systems [6].
The compound maintains sufficient solubility in common pharmaceutical organic solvents to enable analytical and synthetic procedures [6]. The presence of the sulfoxide group enhances the polar character compared to the parent chlorpromazine, influencing partition behavior and extraction characteristics [6].
The aqueous solubility of chlorpromazine sulfoxide is influenced by the polar sulfoxide functionality, which generally enhances water solubility compared to the parent compound [20]. The compound exhibits pH-dependent solubility behavior, with the pKa value reported as 9.0, though this value carries some uncertainty [6].
The enhanced aqueous solubility relative to chlorpromazine reflects the increased polarity introduced by the sulfoxide oxygen atom [20]. This property has significant implications for the compound's behavior in biological systems and pharmaceutical formulations [20].
Chlorpromazine sulfoxide demonstrates notable thermal stability characteristics [11]. Research indicates that the compound exhibits high stability under visible light irradiation, even in the presence of photocatalysts [11]. The thermal stability profile shows resistance to degradation under normal temperature conditions, maintaining structural integrity during standard handling procedures [11].
The compound's thermal behavior indicates a well-defined melting point without decomposition, suggesting adequate thermal stability for routine analytical and synthetic applications [6]. The stability extends through the normal temperature ranges encountered in pharmaceutical and research environments [11].
Under inert atmosphere conditions, chlorpromazine sulfoxide demonstrates enhanced stability characteristics [6]. Storage under nitrogen or argon atmospheres effectively prevents further oxidation reactions that could compromise compound integrity [6]. Research demonstrates that proper inert atmosphere storage maintains compound stability over extended periods [23].